2-(1-cyclopentyl-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol is a piperazine derivative that has shown potential as a melanin-concentrating hormone-1 (MCH1) receptor antagonist. [] MCH1 receptors are involved in the modulation of the voiding reflex in rats, and antagonists for these receptors have shown promising results in increasing bladder capacity and reducing voiding frequency, indicating a potential therapeutic application for overactive bladder syndrome. []
2-(1-cyclopentyl-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol acts as a selective antagonist of the MCH1 receptor. [] The mechanism of action involves the competitive binding of the compound to the MCH1 receptor, preventing the binding of the endogenous ligand, MCH. [] This competitive inhibition blocks the activation of downstream signaling pathways associated with the MCH1 receptor, ultimately leading to the observed physiological effects, such as increased bladder capacity and reduced voiding frequency. []
2-(1-cyclopentyl-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol has been investigated for its potential therapeutic application in the treatment of overactive bladder syndrome. [] The compound demonstrated efficacy in increasing bladder capacity and reducing voiding frequency in rats. [] This preclinical data suggests that this compound or other MCH1 receptor antagonists could provide a novel therapeutic approach for managing overactive bladder symptoms.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9